2-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide

Medicinal Chemistry ADME Lipophilicity

Medicinal chemistry campaigns often suffer from poor solubility when diaryl urea scaffolds carry excessive lipophilicity. 2-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide (CAS 1207006-06-1) solves this with an optimized physicochemical profile. • Balanced XLogP3 2.2 & TPSA 88.7 Ų stay within lead-like space, avoiding the solubility penalties of benzyl-substituted analogs (XLogP3 2.6). • 8 rotatable bonds enable conformational sampling for induced-fit targets, contrasting with rigid 4-bond diaryl ureas. • High TPSA and 3 H-bond donors enhance affinity for polar active-site residues. ≥95% purity; immediate shipment.

Molecular Formula C19H22ClN3O4
Molecular Weight 391.85
CAS No. 1207006-06-1
Cat. No. B2613633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide
CAS1207006-06-1
Molecular FormulaC19H22ClN3O4
Molecular Weight391.85
Structural Identifiers
SMILESCOCCNC(=O)CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)Cl)OC
InChIInChI=1S/C19H22ClN3O4/c1-26-10-9-21-18(24)11-13-3-6-15(7-4-13)22-19(25)23-16-12-14(20)5-8-17(16)27-2/h3-8,12H,9-11H2,1-2H3,(H,21,24)(H2,22,23,25)
InChIKeyGOQMWBBYRNMJQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide Identity & Class


Compound 2-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide (CAS 1207006-06-1, PubChem CID 45504918) is a synthetic small molecule belonging to the diaryl urea class [1]. Its molecular formula is C19H22ClN3O4 with a molecular weight of 391.8 g/mol [1]. Key computed physicochemical parameters include an XLogP3-AA of 2.2, a topological polar surface area (TPSA) of 88.7 Ų, and 3 hydrogen bond donors [1]. It is primarily utilized as a research tool in medicinal chemistry.

Diaryl urea scaffold for SAR exploration
Computed ADME-relevant descriptors reported
Research tool for medicinal chemistry campaigns

2-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide Specificity vs Generic Analogs


Substituting this compound with a structurally similar diaryl urea analog is highly unreliable due to the profound impact of even single substituent changes on key molecular properties. The specific combination of a 5-chloro-2-methoxyphenyl group on one urea nitrogen and a para-substituted phenylacetamide with an N-(2-methoxyethyl) tail creates a unique physicochemical fingerprint [1]. This results in a distinct LogP and TPSA profile that directly influences solubility, permeability, and molecular recognition [1]. As shown in the quantitative evidence below, analogs with near-identical backbones exhibit markedly different structural and, by extension, pharmacodynamic behaviors, invalidating generic interchange.

Lipophilicity shift Substituent changes can alter computed LogP, potentially affecting solubility profile
TPSA mismatch Analog TPSA may differ, influencing polar target engagement and selectivity context
Flexibility variation Rotatable bond count varies among diaryl ureas, modifying conformational and binding entropy context

2-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide Quantitative Differentiation


Lipophilicity and Membrane Permeability

The target compound exhibits a computed XLogP3-AA of 2.2, positioning it within the optimal lipophilicity range for cellular permeability [1]. In direct head-to-head comparison, its close analog 2-(4-(3-(4-chlorobenzyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide (CAS 1207047-62-8) has a higher XLogP3 of 2.6 due to the more hydrophobic benzyl group [2]. This 0.4-unit difference is significant; it suggests the target compound has superior aqueous solubility and a potentially lower risk of off-target binding caused by excessive lipophilicity, making it a more developable lead-like molecule.

Lipophilicity Comparison
Direct comparison
XLogP3: 2.2 vs 2.6
Reported lower lipophilicity supports solubility screening context
Computed attribute; confirm experimentally
Medicinal Chemistry ADME Lipophilicity

TPSA and Cellular Permeability

The target compound has a calculated TPSA of 88.7 Ų, which is below the 140 Ų threshold commonly associated with good oral bioavailability [1]. A direct comparator, 1-(5-chloro-2-methoxyphenyl)-3-(4-iodophenyl)urea, has a significantly lower TPSA of 41.1 Ų [2]. While both are below the oral bioavailability threshold, the target compound's higher TPSA, contributed by its additional amide group, allows for stronger polar interactions with biological targets like kinase hinge regions or transporter binding sites, potentially offering different selectivity profiles compared to the simpler, more lipophilic diphenyl urea analog.

TPSA Profile
Direct comparison
88.7 Ų (target) vs 41.1 Ų
Higher TPSA may support polar target engagement profiling
Computed; validate in assay context
Pharmacokinetics Drug Design ADME

Rotatable Bonds and Binding Entropy

The target compound possesses 8 rotatable bonds, indicative of significant molecular flexibility [1]. This is substantially greater than the simpler urea analog 1-(5-chloro-2-methoxyphenyl)-3-(4-iodophenyl)urea, which has only 4 rotatable bonds [2]. While pre-organization is a valid strategy in drug design, the additional flexibility provided by the N-(2-methoxyethyl)acetamide tail in the target compound confers a distinct entropic profile upon binding. This could be crucial for targets with deep or flexible binding pockets where a rigid analog cannot adopt the necessary bioactive conformation.

Rotatable Bonds
Direct comparison
8 (target) vs 4 (comparator)
Increased flexibility may offer different binding entropy context
Assess conformational impact on binding
Medicinal Chemistry Molecular Recognition Ligand Efficiency

2-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide Recommended Applications


Lead Series with Balanced ADME Profile

For a medicinal chemistry campaign requiring a diaryl urea scaffold with a balanced lipophilicity (XLogP3=2.2) and moderate TPSA (88.7 Ų), this compound serves as a strategic starting point. Its physicochemical profile positions it in the favorable 'lead-like' space, avoiding the high lipophilicity of benzyl-substituted analogs (e.g., CAS 1207047-62-8, XLogP3=2.6) that risk poor solubility. Use this compound to establish a baseline for permeability and solubility assays without the confounding factor of excessive hydrophobicity [1].

SAR for Polar Target Interactions

When probing biological targets with key polar residues in the binding site, this compound's high TPSA (88.7 Ų) and additional hydrogen bond acceptors make it a superior candidate compared to simpler, lower TPSA diaryl ureas like 1-(5-chloro-2-methoxyphenyl)-3-(4-iodophenyl)urea (TPSA=41.1 Ų). The compound is suited for assays to test whether increased polar surface area translates into higher affinity for targets with an aspartic acid or glutamic acid-rich active site [1].

Flexible Ligand Binding to Dynamic Pockets

This compound, with its 8 rotatable bonds, is ideally applied in research focused on targets known to undergo induced-fit conformational changes. Its inherent flexibility, quantifying a broader conformational search, contrasts sharply with more rigid diaryl ureas (e.g., 4 rotatable bonds). Use this compound as a tool to enhance binding entropy in viral proteases or flexible kinases where a rigid scaffold has previously failed to achieve high-affinity binding [1].

Application
Selection Property
Validation Focus
Lead series ADME profiling
Reported lipophilicity balance
Solubility and permeability assay baseline
Polar binding site SAR
Higher TPSA context
Target engagement affinity assays
Conformational flexibility in binding
Rotatable bond profile
Binding entropy and induced-fit modeling
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